1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea is an organic compound that features a unique combination of a phenylpyrrolidine moiety and a thiophene ring connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Phenylpyrrolidine Intermediate: The initial step involves the synthesis of 1-phenylpyrrolidine, which can be achieved through the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a base such as sodium hydride.
Urea Formation: The phenylpyrrolidine intermediate is then reacted with thiophene-2-isocyanate under mild conditions to form the desired urea compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Nitric acid, halogens; typically carried out in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrrolidine: Shares the phenylpyrrolidine moiety but lacks the thiophene and urea components.
Thiophene-2-isocyanate: Contains the thiophene ring and isocyanate group but lacks the phenylpyrrolidine moiety.
N-Phenylthiourea: Contains a phenyl and thiourea group but lacks the pyrrolidine and thiophene components.
Uniqueness
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)urea is unique due to its combination of a phenylpyrrolidine moiety and a thiophene ring connected through a urea linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(18-15-9-5-11-21-15)17-12-14-8-4-10-19(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNQBHOVTWFHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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